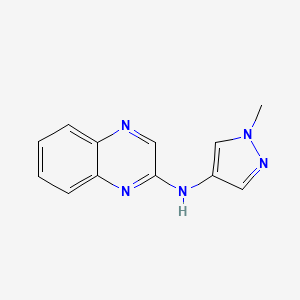

N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine

Description

Properties

IUPAC Name |

N-(1-methylpyrazol-4-yl)quinoxalin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5/c1-17-8-9(6-14-17)15-12-7-13-10-4-2-3-5-11(10)16-12/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODQIBSFSFNDKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine typically involves the condensation of 1-methylpyrazole with a quinoxaline derivative. One common method includes the reaction of 1-methylpyrazole-4-carbaldehyde with 2-aminoquinoxaline under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form quinoxaline N-oxides.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Halogenated quinoxaline derivatives, amines, thiols, dimethylformamide (DMF) as solvent.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Scientific Research Applications

Cancer Therapy

Mechanism of Action

N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine has been identified as a potent inhibitor of IKKβ, a key kinase involved in the NF-κB signaling pathway, which is often dysregulated in cancer. Research indicates that this compound exhibits dose-dependent inhibition of TNFα-induced IKKβ activation, leading to reduced cancer cell proliferation and increased apoptosis in various cancer models .

Case Studies

A study demonstrated that derivatives of this compound showed significant improvements in oral bioavailability and potency compared to earlier analogs. For instance, one specific analog was found to be approximately 2.5-fold more potent in inhibiting NF-κB compared to its predecessors .

Table 1: Summary of Anti-Cancer Activity

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 0.127 - 0.560 | IKKβ inhibition |

| Analog 84 | 0.05 | Enhanced NF-κB inhibition |

Antibacterial Activity

Antimicrobial Properties

The compound has shown promising antibacterial activity against various strains of bacteria. Coordination complexes derived from pyrazole and quinoxaline have been synthesized, demonstrating significant antimicrobial effects, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Mechanism of Action

The antibacterial efficacy is attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential bacterial enzymes. The Minimum Inhibitory Concentration (MIC) values indicate that these complexes are more effective than many traditional antibiotics .

Table 2: Antibacterial Activity Overview

| Complex | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Cd(II) Complex | 5 | E. coli |

| Cu(II) Complex | 10 | S. aureus |

| Fe(II) Complex | 15 | P. aeruginosa |

Drug Development Potential

Structural Versatility

The quinoxaline core structure allows for extensive derivatization, making it an attractive scaffold for the development of new therapeutic agents. Research has highlighted the potential for creating selective CDK2 inhibitors from derivatives of this compound, showcasing its utility in cancer treatment .

Future Directions

Ongoing studies are focusing on optimizing this compound for better efficacy and selectivity in targeting specific kinases involved in cancer progression. The incorporation of various substituents on the quinoxaline ring has been shown to enhance biological activity significantly, which could lead to the development of next-generation anticancer drugs .

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

The quinoxaline core in the target compound differs from quinazoline-based analogs, such as those described in (e.g., compounds 44–47). Quinoxaline (two nitrogen atoms at 1,4-positions) exhibits distinct electronic properties compared to quinazoline (nitrogens at 1,3-positions), influencing π-π stacking interactions and hydrogen-bonding capabilities. This structural divergence may alter target selectivity; quinazoline derivatives are often prioritized in kinase inhibitor development, while quinoxaline analogs may target alternative pathways .

Substituent Effects on Pyrazole and Auxiliary Groups

- Pyrazole Substituents: The target compound’s 1-methylpyrazole group contrasts with cyclopropyl or 1-methylpiperidin-4-yl substituents in analogs from . Cyclopropyl groups, however, may improve metabolic stability by resisting oxidative degradation .

- Auxiliary Functional Groups: Compounds 44–47 in incorporate trifluoromethylbenzamide moieties, which add molecular weight (~450–500 Da) and introduce strong electron-withdrawing effects. These groups enhance binding to hydrophobic pockets in target proteins but may compromise oral bioavailability due to increased rigidity and size.

Data Table: Structural and Property Comparison

Research Findings and Implications

- Biological Activity: Quinazoline analogs in are likely optimized for kinase inhibition (e.g., EGFR or HER2), whereas the quinoxaline core in the target compound may favor interactions with DNA or redox-active enzymes.

- Metabolic Stability : Methyl groups (target compound) vs. cyclopropyl () offer trade-offs between metabolic resistance and solubility.

Biological Activity

N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of quinoxaline derivatives with pyrazole-containing moieties. The compound's structure is characterized by a quinoxaline backbone substituted with a pyrazole group, which is known to enhance its biological activity.

1. Anticancer Properties

This compound has demonstrated promising anticancer activity across various cancer cell lines. Recent studies have shown that it exhibits significant cytotoxic effects against:

- MCF7 (breast cancer) : IC50 values reported as low as 0.46 µM, indicating potent activity.

- HCT116 (colon cancer) : IC50 values around 0.39 µM, suggesting high efficacy compared to standard treatments like doxorubicin .

These findings suggest that the compound may act through mechanisms such as inhibition of cell proliferation and induction of apoptosis.

The mechanism underlying the anticancer effects of this compound is believed to involve the inhibition of specific kinases, including Aurora-A kinase, which plays a critical role in cell cycle regulation. Inhibition of this kinase leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Comparative Biological Activity

A comparative analysis of similar pyrazole derivatives reveals that this compound stands out due to its low IC50 values across multiple cell lines, making it a candidate for further development as an anticancer agent.

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-am | MCF7 | 0.46 |

| N-(1-methylpyrazole)-quinoxaline derivative | HCT116 | 0.39 |

| Pyrazole derivative X | A375 | 4.2 |

| Pyrazole derivative Y | HepG2 | 3.25 |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Its mechanism may involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This dual action enhances its therapeutic profile, making it suitable for conditions characterized by both inflammation and cancer.

Case Studies and Research Findings

Several case studies have documented the efficacy of N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amines in preclinical models:

- Study on MCF7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with an observed increase in apoptotic cells as assessed by flow cytometry.

- In Vivo Studies : Animal models treated with N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amines showed reduced tumor growth compared to controls, supporting its potential as an effective therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, analogous quinoxaline derivatives are synthesized by refluxing 2-chloroquinoxaline with amines (e.g., m-toluidine) in ethanol, followed by purification via column chromatography . Optimization strategies include:

- Catalyst selection : Copper(I) bromide and cesium carbonate enhance coupling efficiency in similar pyrazole-quinoxaline syntheses, achieving ~18% yield under mild conditions (35°C, 48 hours) .

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility, while toluene or ethanol balances reactivity and cost .

- Purification : Gradient elution with ethyl acetate/hexane (1:3) effectively isolates the product .

Q. How can the structural integrity of this compound be confirmed experimentally?

Key methods include:

- X-ray crystallography : Resolve planar molecular geometry and hydrogen-bonding networks (e.g., N–H···O interactions in hydrates) .

- Spectroscopy :

Q. What are the stability and reactivity profiles of this compound under standard laboratory conditions?

- Stability : Stable under ambient conditions but sensitive to strong oxidizers (e.g., KMnO₄) and acids due to the pyrazole and quinoxaline moieties .

- Reactivity :

Advanced Research Questions

Q. How do crystallographic challenges (e.g., hydrate formation) impact structural analysis?

The compound may crystallize as a hydrate, as seen in N-(3-methylphenyl)quinoxalin-2-amine monohydrate . Key considerations:

Q. What biological targets are plausible for this compound, and how can binding assays be designed?

Q. How can structure-activity relationships (SAR) guide optimization for enhanced bioactivity?

Q. How can contradictory data (e.g., unexpected tautomerism) be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.